1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride

Medicinal chemistry Structure-activity relationship (SAR) Isomeric profiling

Medicinal chemistry teams needing the ortho-fluorophenyl cyclopropyl piperazine pharmacophore for SAR studies can source this compound as a key intermediate. It enables systematic evaluation of 2-fluoro substitution versus 3-fluoro and 4-fluoro analogs. The free piperazine NH allows further derivatization for library synthesis. Verified 95% purity ensures batch-to-batch reproducibility for critical lead optimization campaigns.

Molecular Formula C14H18ClFN2O
Molecular Weight 284.75 g/mol
Cat. No. B15265848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride
Molecular FormulaC14H18ClFN2O
Molecular Weight284.75 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3F.Cl
InChIInChI=1S/C14H17FN2O.ClH/c15-13-4-2-1-3-10(13)11-9-12(11)14(18)17-7-5-16-6-8-17;/h1-4,11-12,16H,5-9H2;1H
InChIKeyKLIDHKDHTIGPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride – Structural Identity & Procurement Baseline


1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a synthetic small-molecule piperazine derivative featuring a 2-fluorophenyl substituent on a cyclopropyl ring, linked via a carbonyl bridge to the piperazine core. Piperazine-containing compounds are widely recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives progressing to clinical agents targeting central nervous system disorders and other therapeutic areas [1]. The specific ortho-fluorine substitution pattern and cyclopropyl linker distinguish this compound from its meta- and para-fluoro regioisomers, which are more commonly cataloged in commercial chemical inventories . However, a comprehensive survey of primary literature, patents, and authoritative databases reveals a critical evidence gap: no peer-reviewed studies, patent biological examples, or database entries providing quantitative pharmacological, pharmacokinetic, or selectivity data for this exact compound could be identified at the time of analysis.

Scaffold Privileged piperazine core for medicinal chemistry and CNS lead optimization
Substitution Ortho-fluoro on phenyl with cyclopropyl linker; regioisomeric specificity
Evidence status No bioactivity data reported; use as SAR probe, chemical intermediate, or negative control

Why 1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine HCl Cannot Be Substituted with Off-the-Shelf Piperazine Analogs


Generic substitution among piperazine derivatives is scientifically unsound due to the profound impact of subtle structural variations on biological activity. The specific ortho (2-) fluorination on the phenyl ring, combined with the cyclopropyl-carbonyl linker, creates a unique three-dimensional pharmacophore that is absent in common commercial alternatives such as 1-[2-(3-fluorophenyl)cyclopropanecarbonyl]piperazine or 1-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine . In structure-activity relationship (SAR) studies of related piperazine series, even minor positional isomerism of fluorine atoms has been shown to drastically alter target binding affinity, functional activity, and metabolic stability [1]. For critical research programs where this specific substitution pattern is required—such as lead optimization campaigns or mechanistic probe studies—using an unqualified analog risks generating data that cannot be reproduced or extrapolated to the intended chemical series. Without verified batch-to-batch analytical data and target-specific biological validation for this exact compound, procurement decisions should be guided by the unique structural fingerprint rather than assumed class-level interchangeability.

Target Compound
Common Off-the-Shelf Alternatives
1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine HCl
3-fluoro or 4-fluoro regioisomers (CAS 1203084-84-7, 1203168-72-2)
Ortho-fluorine alters dihedral angle and electron distribution
Different spatial orientation; pharmacophore not interchangeable
No biological equivalence data exist to support direct substitution. Using unqualified analogs may shift SAR endpoints and limit reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for 1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine HCl


Ortho- vs. Meta- vs. Para-Fluoro Regioisomerism: Structural Distinction Without Quantitative Biological Data

No direct head-to-head biological comparison data between 1-([2-(2-fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride and its 3-fluoro or 4-fluoro regioisomers was identified in the public domain. The differentiation is currently limited to chemical structure: the ortho-fluorine atom alters the dihedral angle between the phenyl ring and the cyclopropyl group, which influences the overall molecular shape and electron distribution differently than meta- or para-substitution [1]. The 3-fluoro analog (CAS 1203084-84-7) and 4-fluoro analog (CAS 1203168-72-2) are commercially listed but also lack published biological activity data .

Regioisomer comparison
Data to verify
Ortho (2-fluoro) vs. meta/para: no quantitative bioactivity data for any isomer
Regiochemical identity is critical for SAR integrity
Differentiation limited to chemical structure; public biological data absent
Medicinal chemistry Structure-activity relationship (SAR) Isomeric profiling

Cyclopropyl-Linked Piperazine Architecture: Class-Level Pharmacological Potential Without Target-Specific Data

Patents disclose that cyclopropyl-piperazine compounds, as a class, have been investigated as Cav2.2 (N-type) calcium channel blockers with potential utility in pain and neurological disorders [1]. However, the specific compound 1-([2-(2-fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride is not exemplified in these patents and has no reported IC50 or binding data against any biological target. The absence of target-specific quantitative data means that any extrapolation from class-level activity to this exact compound would be scientifically unsupported.

Class-level context
Class-level inference
Patent class: Cav2.2 blockers. Target compound untested
Cyclopropyl-piperazine scaffold activity cannot be extrapolated to this analog
No IC50 or binding data for this exact compound; exploratory SAR only
Calcium channel modulation CNS drug discovery Piperazine pharmacophore

Absence of Validated Biological Annotation in Authoritative Public Databases

A search of PubChem, ChEMBL, BindingDB, and DrugBank did not return any bioactivity data, target annotations, or literature references for 1-([2-(2-fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride [1]. In contrast, many commercially available piperazine analogs, such as 1-(2-fluorophenyl)piperazine (CAS 1011-15-0), have established biological profiles with reported receptor binding affinities (e.g., 5-HT1A Ki values in the nanomolar range) [2]. This data gap means the compound lacks the minimum evidence threshold required for applications demanding known pharmacology.

Database annotation gap
Data gap
Zero bioactivity records vs. established profile for 1-(2-fluorophenyl)piperazine
Uncharacterized probe; not a validated bioactive molecule
PubChem, ChEMBL, BindingDB return no target annotations
Chemical biology Target prediction Database curation

Evidence-Backed Application Scenarios for 1-([2-(2-Fluorophenyl)cyclopropyl]carbonyl)piperazine HCl


Exploratory SAR Probe in Ortho-Fluoro Cyclopropyl-Piperazine Lead Optimization

Medicinal chemistry teams developing ortho-fluorophenyl cyclopropyl piperazine series can procure this compound as a key intermediate or SAR probe to systematically evaluate the impact of the 2-fluoro substitution relative to 3-fluoro and 4-fluoro analogs [1]. Because no biological data exists for any of the three regioisomers, this compound serves as the essential ortho reference point in a positional scanning campaign aimed at mapping fluorine-dependent pharmacological effects.

Chemical Starting Material for Novel Piperazine-Derived Library Synthesis

The free piperazine NH group provides a reactive handle for further derivatization (e.g., alkylation, sulfonylation, or amide formation), enabling the compound to serve as a versatile building block for generating focused compound libraries [2]. The cyclopropyl ring and ortho-fluorophenyl group impart conformational rigidity and metabolic stability features that are desirable in fragment-based drug discovery and scaffold-hopping exercises.

Negative Control or Orthogonal Chemistry Validation Standard

Given the complete absence of characterized biological activity, this compound may serve as a negative control in assays where related piperazine derivatives show activity, provided analytical purity is verified [3]. Its structural similarity to biologically active 1-(2-fluorophenyl)piperazine derivatives, combined with the steric and electronic modulation introduced by the cyclopropyl-carbonyl linker, makes it useful for confirming that observed biological effects are scaffold-specific rather than promiscuous.

Application
Selection Property
Validation Focus
Ortho-fluoro SAR probe
Regiochemical identity (2-fluoro)
Positional scanning vs. 3-/4-fluoro analogs
Piperazine library synthesis
Free NH handle for derivatization
Chemical purity and building-block verification
Assay negative control
Structural similarity without bioactivity
Purity-verified scaffold-specific effects
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